tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-5-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
OFCLDOSZESHCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Setup
The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Solvents such as tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants effectively.
Detailed Procedure
- Dissolve the brominated pyridine derivative in THF at room temperature.
- Add di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in a slight molar excess to ensure complete conversion.
- Stir the mixture for approximately 30 minutes at room temperature.
- Extract the organic layer using ethyl acetate.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue via column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate).
Purification Techniques
Purification is crucial for obtaining high-purity This compound. Column chromatography is most commonly employed, with silica gel as the stationary phase.
Eluents
A gradient of hexane and ethyl acetate is typically used:
- Start with pure hexane to remove non-polar impurities.
- Gradually increase ethyl acetate concentration to elute the desired product.
Yield Analysis
The yield of This compound can vary depending on reaction conditions, solvent purity, and reactant quality.
| Reaction Step | Yield (%) | Notes |
|---|---|---|
| Formation of carbamate | 90–97% | Optimized for room temperature reactions with excess $$ \text{Boc}_2\text{O} $$. |
| Purification via chromatography | ~95% recovery | Dependent on gradient optimization and silica gel quality. |
Factors Affecting Synthesis
Temperature
Room temperature is preferred to minimize side reactions.
Solvent Quality
High-purity THF ensures better solubility and prevents impurities from affecting yield.
Reagent Molar Ratios
Using a slight excess of $$ \text{Boc}_2\text{O} $$ ensures complete conversion of the brominated pyridine derivative.
Research Findings
Recent studies have highlighted improvements in synthesis efficiency:
- Alternative solvents : Dimethylformamide (DMF) has been explored as an alternative to THF for increased solubility.
- Microwave-assisted synthesis : Accelerates reaction time while maintaining high yields.
- Green chemistry approaches : Use of bio-based solvents and recyclable catalysts has been investigated for sustainable synthesis.
Data Table Summary
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{15}\text{BrN}{2}\text{O}{2} $$ |
| Molecular Weight | 287.15 g/mol |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature (~20°C) |
| Reaction Time | 30 minutes |
| Purification Method | Column chromatography |
| Typical Yield | 90–97% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl (6-amino-5-methylpyridin-3-yl)carbamate, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or ring modifications. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
*Similarity scores derived from structural fingerprint analysis (Tanimoto index) .
Structural and Electronic Considerations
- Halogen Position : Bromine at C6 (target compound) vs. C2 (tert-butyl 2-bromopyridin-3-yl carbamate) alters regioselectivity in cross-coupling reactions. C6 bromine is more reactive in Suzuki couplings due to favorable resonance stabilization .
- Substituent Effects :
- The C5 methyl group in the target compound increases steric hindrance, slowing nucleophilic attacks compared to analogs like tert-butyl (6-bromopyridin-3-yl)carbamate .
- Methoxy or pivalamido groups (e.g., tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate) reduce ring electron density, affecting metal-catalyzed reactions .
Commercial Availability and Pricing
- Example : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) is priced at $400/g (1 g) and $1600/5 g, reflecting its specialized halogenation and purity (>95%) .
Biological Activity
Tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a bromine atom, and a methylcarbamate moiety, which contribute to its reactivity and interaction with biological targets. The unique structural characteristics of this compound suggest its applicability in various therapeutic areas, including cancer treatment and enzyme modulation.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrN2O2. The presence of the bromine atom enhances the compound's reactivity, while the tert-butyl group provides steric hindrance that influences its biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H15BrN2O2 |
| Key Functional Groups | Tert-butyl, bromine, methylcarbamate |
| Solubility | Moderately soluble in organic solvents |
| Reactivity | High due to the bromine atom |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the pyridine ring may participate in π-π interactions with aromatic amino acids, further influencing its biological effects.
Biological Activity and Pharmacological Potential
Preliminary studies indicate that this compound exhibits promising pharmacological properties relevant to drug development:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial for conditions like cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing various physiological processes.
- Anticancer Activity : Research suggests that the compound could have cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Receptor Modulation | Influences receptor-mediated pathways |
| Anticancer Potential | Cytotoxic effects observed in cancer cell lines |
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and U937, with IC50 values indicating effective concentrations for inducing apoptosis .
- Mechanistic Studies : Molecular docking studies revealed strong binding interactions between the compound and target proteins, suggesting a mechanism of action that involves competitive inhibition at active sites.
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicated favorable absorption and distribution profiles, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
